2-Methoxy-5-(trifluoromethoxy)benzaldehyde
Overview
Description
2-Methoxy-5-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C9H7F3O3 and a molecular weight of 220.15 g/mol . It is characterized by the presence of both methoxy and trifluoromethoxy groups attached to a benzaldehyde core. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde typically involves the introduction of the trifluoromethoxy group into a methoxybenzaldehyde precursor. One common method includes the reaction of 2-methoxybenzaldehyde with trifluoromethoxy iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the trifluoromethoxylation reaction .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-Methoxy-5-(trifluoromethoxy)benzoic acid.
Reduction: 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-(trifluoromethoxy)benzaldehyde is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(trifluoromethoxy)benzaldehyde
- 5-Methoxy-2-(trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
Uniqueness
2-Methoxy-5-(trifluoromethoxy)benzaldehyde is unique due to the specific positioning of the methoxy and trifluoromethoxy groups on the benzaldehyde ring. This unique arrangement imparts distinct chemical reactivity and physical properties compared to its isomers and analogs .
Biological Activity
2-Methoxy-5-(trifluoromethoxy)benzaldehyde is an organic compound characterized by its unique trifluoromethoxy and methoxy substituents on a benzaldehyde backbone. This compound has garnered interest in the fields of medicinal chemistry and drug development due to its potential biological activities, particularly in relation to neurokinin receptor antagonism and anticancer properties.
- Molecular Formula: C9H7F3O3
- Molecular Weight: 220.15 g/mol
- Physical State: Liquid at room temperature (20°C)
- Specific Gravity: 1.36
- Refractive Index: 1.48
Synthesis
This compound can be synthesized through various methods, including:
- Knoevenagel Condensation: Involves the reaction of a substituted benzaldehyde with alkyl cyanoacetate, typically catalyzed by piperidine.
- Metabolic Pathway: It is also formed as a major circulating metabolite of the substance P receptor antagonist CP-122,721 through O-demethylation and aromatic hydroxylation processes .
Neurokinin Receptor Antagonism
Research indicates that this compound functions as a high-potential antagonist for neurokinin receptors (NK-1, NK-2, NK-3). These receptors are implicated in various physiological processes, including pain perception, anxiety, and depression. The compound's ability to interact with these receptors suggests it may have therapeutic applications in treating conditions such as:
- Depression
- Pain management
- Psychosis
- Schizophrenia
The compound has been noted for its effectiveness in modulating neurokinin signaling pathways, which are crucial for neurotransmission .
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | HepG2 (liver cancer) | 6.83 | |
MCF-7 (breast cancer) | 3.64 | ||
MDA-MB-231 (breast cancer) | 2.14 | ||
HeLa (cervical cancer) | 5.18 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
The biological activity of this compound is primarily attributed to its structural features:
- Trifluoromethoxy Group: Enhances lipophilicity and may improve binding affinity to biological targets.
- Methoxy Group: Influences reactivity and interaction with enzymes or receptors.
The interactions with neurokinin receptors likely involve conformational changes in receptor binding sites, leading to altered signal transduction pathways .
Case Studies
Recent studies have highlighted the potential of this compound in drug development:
- Substance P Receptor Antagonists: The compound has been utilized as an intermediate in synthesizing more complex molecules aimed at substance P receptor antagonism, demonstrating its relevance in medicinal chemistry .
- Antitumor Agents Development: Research focused on hybrid compounds incorporating this benzaldehyde has shown promising results against various cancer cell lines, indicating its utility as a scaffold for further drug design .
Properties
IUPAC Name |
2-methoxy-5-(trifluoromethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-14-8-3-2-7(4-6(8)5-13)15-9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRDCTRZAJKDPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382610 | |
Record name | 2-Methoxy-5-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145742-65-0 | |
Record name | 2-Methoxy-5-(trifluoromethoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145742-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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